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Compound of Interest

Compound Name: Driselase

Cat. No.: B13393941 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to using Driselase in combination with various

osmotic stabilizers for efficient protoplast isolation. Find answers to frequently asked questions,

troubleshoot common experimental issues, and access detailed protocols and comparative

data to enhance your experimental success.

Frequently Asked Questions (FAQs)
Q1: What is Driselase and why is it used for protoplast isolation?

A1: Driselase is a crude lytic enzyme preparation containing a spectrum of cell wall-degrading

enzymes, including cellulase, hemicellulase, and pectinase.[1][2] This mixture works

synergistically to effectively break down the complex polysaccharides of plant and fungal cell

walls, which is essential for releasing protoplasts.[1][3]

Q2: What is the role of an osmotic stabilizer in protoplast isolation?

A2: An osmotic stabilizer is a solute added to the enzyme and washing solutions to prevent the

protoplasts from rupturing. Once the cell wall is removed, the protoplast is only enclosed by the

plasma membrane and is highly susceptible to osmotic shock. The stabilizer increases the

osmotic potential of the external solution, creating an isotonic environment that maintains the

integrity and viability of the protoplasts.[4]

Q3: What are the most commonly used osmotic stabilizers with Driselase?
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A3: Sugars and sugar alcohols like mannitol, sorbitol, and sucrose are frequently used.[4][5]

Inorganic salts such as potassium chloride (KCl), sodium chloride (NaCl), and magnesium

sulfate (MgSO₄) are also employed, sometimes in combination with sugars.[6] The choice of

stabilizer often depends on the specific type of cell or tissue being used.

Q4: How do I prepare a Driselase enzyme solution?

A4: Driselase is typically dissolved in a buffer solution (e.g., MES) with a slightly acidic pH

(around 5.1-5.6) and the chosen osmotic stabilizer.[7] A common working concentration for

Driselase ranges from 0.5% to 2.5% (w/v), but the optimal concentration should be determined

empirically for your specific application.[6][8] The solution should be sterile-filtered before use.

Troubleshooting Guide
Issue 1: Low or No Protoplast Yield

Question: I am not getting enough protoplasts after incubation with Driselase. What could be

the cause?

Answer: A low protoplast yield can be attributed to several factors:

Ineffective Enzyme Concentration: The Driselase concentration may be too low. It is

recommended to perform a concentration optimization, testing a range (e.g., 0.5% to

2.5%).[5][6]

Incorrect Osmotic Stabilizer Concentration: If the osmotic potential of the solution is not

optimal, cells may not release protoplasts efficiently or may lyse upon release. The optimal

molarity for stabilizers like mannitol or sorbitol typically ranges from 0.4 M to 0.8 M.[5][9]

Suboptimal Incubation Time: Digestion time is critical. Insufficient time will lead to

incomplete cell wall degradation, while prolonged exposure can decrease viability.[8]

Monitor the release of protoplasts periodically under a microscope and perform a time-

course experiment (e.g., 2 to 6 hours) to find the optimal duration.

Poor Tissue Quality: The age and health of the source tissue are crucial. Younger, actively

growing tissues, such as young leaves or protonemal tissue, generally yield more

protoplasts.[8]
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Issue 2: Protoplasts Are Bursting (Lysis)

Question: My protoplasts appear to be bursting shortly after or during isolation. How can I

prevent this?

Answer: Protoplast lysis is a clear sign of osmotic imbalance.

Increase Osmotic Stabilizer Concentration: The external solution is likely hypotonic. Try

incrementally increasing the molarity of your osmotic stabilizer (e.g., from 0.5 M to 0.8 M

mannitol).[9][10]

Gentle Handling: Protoplasts are extremely fragile. Ensure all handling steps, including

resuspension and centrifugation, are performed gently. Use wide-bore pipette tips and low-

speed centrifugation (e.g., 100 x g).[11]

Issue 3: Low Protoplast Viability

Question: I have a good yield of protoplasts, but they are not viable. What can I do to

improve their health?

Answer: Low viability can result from enzymatic damage or suboptimal conditions.

Optimize Incubation Time: Over-incubation with Driselase can damage the cell

membrane. Determine the shortest time required for effective cell wall removal.[8]

Check pH of Enzyme Solution: The pH of the enzyme solution affects both enzyme activity

and protoplast health. A pH between 5.1 and 5.8 is generally recommended.[7]

Purification: Ensure protoplasts are quickly and efficiently separated from the enzyme

solution and cellular debris after digestion. This is often done by centrifugation and

washing with a fresh osmotic solution.[11]

Experimental Data Summary
The selection of an osmotic stabilizer and its concentration is critical and often species-

dependent. The table below summarizes findings from various studies on the effect of different

stabilizers on protoplast yield.
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Organism/Tiss
ue

Driselase
Concentration

Osmotic
Stabilizer

Optimal
Concentration

Protoplast
Yield/Result

Eutypella sp.

(Fungus)
2.0% (20 g/L) NaCl 0.75 M

~6.15 x 10⁶

cells/mL

Populus simonii

× P. nigra

Not specified

with Driselase
Mannitol 0.8 M

~2.28 x 10⁷

protoplasts/g FW

(High viability of

96%)[9]

Dendrobium

crumenatum
0.5% Sorbitol 0.5 M

~2.56 x 10⁵

protoplasts/g FW

Fusarium

verticillioides

1.25% (12.5

mg/mL)
KCl 1.0 M

Maximum

protoplast

production

observed[6]

Apium

graveolens

(Celery)

Not used Mannitol 0.6 M

~8.01 x 10⁷

protoplasts (High

viability of 93%)

[10]

Fungus Not specified Sucrose 0.4 M / 0.6 M

Higher amount of

protoplasts

obtained at 0.4M;

significant

regeneration at

0.6M[4]

Detailed Experimental Protocol
This protocol provides a general framework for protoplast isolation using Driselase.

Optimization of concentrations, incubation times, and centrifugation speeds is recommended

for specific experimental systems.

1. Preparation of Solutions

Enzyme Solution:
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1.0% (w/v) Driselase

0.6 M Mannitol

20 mM MES buffer

Adjust pH to 5.6 with KOH.

Bring to final volume with sterile water and pass through a 0.22 µm filter.

Washing Solution (W5):

0.5 M Mannitol

20 mM KCl

4 mM MES buffer

Adjust pH to 5.6 and sterilize.

2. Experimental Workflow

Tissue Preparation:

Select young, healthy leaf tissue.

Sterilize the surface of the leaves.

Carefully slice the tissue into thin strips (0.5-1 mm) to maximize surface area for enzyme

exposure.

Enzymatic Digestion:

Place the tissue strips into a petri dish containing the prepared Enzyme Solution.

Ensure the tissue is fully submerged.

Incubate in the dark with gentle agitation (e.g., 40-50 rpm) for 3-5 hours at 25-28°C.
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Protoplast Isolation and Purification:

Gently swirl the dish to release the protoplasts from the digested tissue.

Filter the solution through a nylon mesh (50-100 µm pore size) into a sterile centrifuge

tube to remove undigested debris.[8]

Centrifuge at 100 x g for 5 minutes. A loose pellet of protoplasts should form.

Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 mL of

W5 Washing Solution.

Repeat the centrifugation and washing step twice to completely remove the enzyme.

Quantification and Viability Check:

After the final wash, resuspend the protoplasts in a known volume of W5 solution.

Use a hemocytometer to count the number of protoplasts and determine the yield.

Assess viability using a method like Fluorescein Diacetate (FDA) staining.

Visualized Experimental Workflow
The following diagram illustrates the key stages of the protoplast isolation protocol.
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Caption: Workflow for protoplast isolation using enzymatic digestion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b13393941?utm_src=pdf-custom-synthesis
https://www.invivochem.com/driselase.html
https://www.invivochem.com/driselase.html
https://www.creative-enzymes.com/similar/driselase_205.html
https://www.medchemexpress.com/driselase-basidiomycetes-sp.html
https://www.researchgate.net/figure/Effect-of-osmotic-pressure-stabilizers-for-protoplast-formation-and-regeneration_tbl1_277782733
https://www.researchgate.net/figure/Effect-of-driselase-on-the-yield-of-protoplasts_tbl2_225835054
https://www.researchgate.net/figure/nfluence-of-driselase-concentration-on-protoplast-production-Driselase-was-dissolved-in_fig3_272945362
https://www.researchgate.net/post/Could-someone-share-some-advice-and-experience-for-a-plant-protoplast-isolation-problem
https://mcdaniellab.biology.ufl.edu/wp-content/uploads/sites/37/Protoplast-isolation-and-regeneration.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765669/
https://www.mdpi.com/2073-4395/13/8/2154
https://www.ias.ac.in/article/fulltext/jbsc/020/05/0645-0655
https://www.benchchem.com/product/b13393941#effect-of-different-osmotic-stabilizers-with-driselase
https://www.benchchem.com/product/b13393941#effect-of-different-osmotic-stabilizers-with-driselase
https://www.benchchem.com/product/b13393941#effect-of-different-osmotic-stabilizers-with-driselase
https://www.benchchem.com/product/b13393941#effect-of-different-osmotic-stabilizers-with-driselase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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